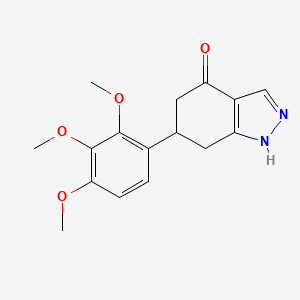

6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

Propriétés

IUPAC Name |

6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-14-5-4-10(15(21-2)16(14)22-3)9-6-12-11(8-17-18-12)13(19)7-9/h4-5,8-9H,6-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLBRHLCCHMUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=NN3)C(=O)C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.

Mode of Action

Tmp-bearing compounds have been shown to inhibit the aforementioned targets, leading to various biological effects.

Biochemical Pathways

Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties. This suggests that these compounds may affect a wide range of biochemical pathways.

Analyse Biochimique

Biochemical Properties

6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often involve inhibition, which can lead to the disruption of cellular processes such as microtubule polymerization and protein folding.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, including the ERK pathway, and can down-regulate the expression of certain proteins . Additionally, it influences cellular metabolism by interacting with key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. It binds to the colchicine binding site on tubulin, inhibiting its polymerization . This binding disrupts the microtubule network, leading to cell cycle arrest at the M phase and subsequent apoptosis. The compound also inhibits Hsp90, affecting protein folding and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that it can cause sustained inhibition of cell proliferation and induce apoptosis over extended periods . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes demethylation and oxidation . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic processes can affect the compound’s bioavailability and activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. It can bind to transport proteins and is distributed widely across different tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is important for understanding its pharmacokinetics and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . The compound can also be found in the nucleus, where it may affect gene expression and chromatin structure . These localization patterns are influenced by targeting signals and post-translational modifications.

Activité Biologique

6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, particularly focusing on its inhibitory effects on human neutrophil elastase (HNE) and its implications for therapeutic applications.

- Molecular Formula : C17H20N2O4

- Molecular Weight : 316.35 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound's biological activity primarily revolves around its ability to inhibit human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. HNE is implicated in various diseases, including chronic obstructive pulmonary disease (COPD) and certain cancers. The inhibition of HNE can mitigate tissue damage caused by excessive inflammation.

Inhibition Studies

Research indicates that derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one exhibit potent inhibitory effects against HNE. A study demonstrated that several compounds with this core structure showed K_i values in the low nanomolar range (6–35 nM), indicating strong binding affinity to the enzyme .

Biological Activity Data Table

| Compound Name | K_i (nM) | Stability Half-Life (h) | Mechanism of Action |

|---|---|---|---|

| This compound | 6–35 | >1 | Competitive inhibitor of HNE |

Case Studies and Research Findings

- Study on HNE Inhibition :

- Stability in Aqueous Buffer :

-

Therapeutic Implications :

- Given its potent inhibition of HNE and stability profile, this compound could be explored further for applications in treating inflammatory diseases and conditions characterized by elevated elastase activity. Its efficacy in vivo remains to be established through clinical trials.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with similar indazole structures exhibit promising anticancer properties. Specifically, studies have shown that derivatives of indazole can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance:

- Case Study : A study demonstrated that indazole derivatives selectively targeted cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for the development of anticancer agents based on this scaffold .

Antidepressant Effects

Indazole derivatives have been investigated for their potential antidepressant effects. The unique structure of this compound may contribute to serotonin receptor modulation.

- Case Study : In animal models of depression, compounds similar to this indazole derivative showed significant reductions in depressive-like behavior when administered chronically .

Neuroprotective Properties

The compound has shown promise in neuropharmacology due to its ability to protect neuronal cells from oxidative stress and apoptosis. The presence of trimethoxyphenyl groups may enhance its neuroprotective capabilities.

- Research Findings : Experimental studies have indicated that the compound can reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by modulating oxidative stress pathways .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be advantageous for organic light-emitting diodes (OLEDs) and organic solar cells.

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The compound is compared to three classes of analogs based on substituent variations:

Table 1: Substituent Effects on Key Properties

*Calculated molecular weight based on formula C₁₈H₁₉N₂O₄.

Key Observations:

- Trimethoxyphenyl Group : The target compound’s 2,3,4-trimethoxyphenyl substituent introduces steric bulk and electron-donating methoxy groups, which may enhance interactions with hydrophobic pockets in biological targets (e.g., tubulin) .

- Trifluoromethyl Analogs : The CF₃ group in 6,6-dimethyl-3-(trifluoromethyl)-indazol-4-one increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Tautomerism and Stability

Computational studies on indazol-4-one derivatives reveal that substituents influence tautomeric equilibria:

- Target Compound : The bulky 2,3,4-trimethoxyphenyl group likely stabilizes the 1H-tautomer due to steric hindrance, as seen in methylated analogs .

- Methyl/CF₃ Analogs : Methyl groups at C3 or C6 favor the 1H-tautomer, while CF₃ groups slightly destabilize it due to electronic effects .

- Unsubstituted Core : In 3-methyl-indazol-4-one, the 2H-tautomer is marginally more stable (ΔE ≈ 1 kJ/mol), but solvent polarity can shift equilibrium .

Table 2: Tautomer Stability Trends

| Compound | Most Stable Tautomer | Energy Difference (kJ/mol) | Solvent Sensitivity |

|---|---|---|---|

| 6-(2,3,4-Trimethoxyphenyl)-indazol-4-one | 1H | ~1.5 (predicted) | High (polar solvents favor 1H) |

| 6,6-Dimethyl-3-CF₃-indazol-4-one | 1H | 1.0 | Moderate |

| 3-Methyl-indazol-4-one | 2H | 1.0 | High |

Méthodes De Préparation

Core Scaffold Synthesis

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is typically synthesized starting from commercially available 1,3-cyclohexanedione derivatives. The key steps involve:

Formation of a cyclohexane-1,3-dione derivative functionalized with a dimethylaminomethylene group by treatment with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. This yields 2-[(dimethylamino)methylene]cyclohexane-1,3-dione, an important intermediate.

Cyclization with hydrazine hydrate to form the tetrahydroindazol-4-one core. This step involves nucleophilic attack of hydrazine on the activated dione intermediate, yielding the bicyclic indazol-4-one structure.

Isomer Formation and Characterization

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exists in two tautomeric forms (N1 and N2 isomers), which can form mixtures during acylation or alkylation. The ratio of these isomers depends on the reaction conditions and reagents used.

NMR spectroscopy (1D and 2D techniques such as HSQC and HMBC) is essential for distinguishing these isomers by analyzing chemical shifts and coupling patterns, especially around the pyrazole 3-CH and adjacent carbons.

Gas chromatography-mass spectrometry (GC-MS) can further differentiate isomers based on fragmentation patterns and retention times.

Representative Synthetic Scheme (Adapted from Literature)

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 1,3-Cyclohexanedione + DMF-DMA, reflux | 2-[(Dimethylamino)methylene]cyclohexane-1,3-dione | Formation of activated intermediate |

| 2 | Hydrazine hydrate, room temperature | 1,5,6,7-Tetrahydro-4H-indazol-4-one core | Cyclization step |

| 3 | Sodium iodide in acetone | Iodinated intermediate | Halogenation for further substitution |

| 4 | 2,3,4-Trimethoxyphenylboronic acid, Cu(OAc)2, Et3N, DCM | Arylated tetrahydroindazol-4-one | Introduction of trimethoxyphenyl group |

| 5 | Purification and isomer separation | Final compound | Separation of N1/N2 isomers |

Reaction Conditions and Optimization

Mild temperatures and controlled stoichiometry are critical to favor the desired isomer and avoid decomposition.

Solvent polarity influences tautomeric equilibria; dichloromethane and acetone are commonly used.

Triethylamine serves as a base to neutralize acids formed during acylation or coupling.

Analytical Data Summary

| Technique | Purpose | Key Findings |

|---|---|---|

| 1H NMR | Structural elucidation | Differentiation of isomers by pyrazole proton shifts |

| 13C NMR | Carbon environment analysis | Confirmation of substitution pattern |

| HSQC/HMBC | Correlation spectroscopy | Assignment of proton-carbon connectivity |

| GC-MS | Isomer separation and mass fragmentation | Identification of N1 vs N2 isomers by distinct fragment ions |

| Chromatography (Flash, HPLC) | Purification | Separation of mono- and di-substituted brominated intermediates |

Research Findings and Implications

The synthetic route allows for the efficient preparation of 6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one with good yields.

The presence of the 2,3,4-trimethoxyphenyl substituent enhances biological activity, as seen in related studies targeting human neutrophil elastase inhibition.

The mixture of isomers formed during acylation/alkylation requires careful analytical characterization to ensure reproducibility and biological relevance.

The synthetic methodology is adaptable to various substituents, allowing for structure-activity relationship (SAR) exploration.

Q & A

Q. What are the key synthetic strategies for preparing 6-(2,3,4-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves multi-step heterocyclic condensation. For example, analogous indazolone derivatives are synthesized via cyclocondensation of hydrazines with ketones under acidic or catalytic conditions . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (e.g., reflux vs. 40°C) can improve yields, as seen in related imidazole and pyrimidinone syntheses . Microwave-assisted methods may reduce reaction times for thermally sensitive intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.7–4.0 ppm, singlet) and indazolone carbonyl (δ ~170 ppm). Aromatic protons on the trimethoxyphenyl group show splitting patterns dependent on substitution .

- IR : Stretching frequencies for C=O (~1650–1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) are diagnostic.

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI or MALDI-TOF. Cross-validate with NIST reference data for analogous structures .

Q. What is the role of the 2,3,4-trimethoxyphenyl substituent in modulating the compound’s electronic and steric properties?

- Methodological Answer : The methoxy groups enhance electron density via resonance donation, stabilizing intermediates during electrophilic substitution. Steric hindrance from the 2,3,4-substitution pattern can influence regioselectivity in further functionalization (e.g., alkylation or acylation) . Computational tools (DFT) can map charge distribution and predict reactive sites.

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce diverse substituents on the indazolone core while preserving the trimethoxyphenyl group?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., InCl₃) for Friedel-Crafts alkylation or Suzuki-Miyaura coupling, as demonstrated in triazole syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of bulky intermediates, while dichloromethane minimizes side reactions.

- Temperature Gradients : Lower temperatures (0–25°C) favor kinetic control in multi-step reactions, as seen in imidazole functionalization .

Q. What analytical strategies resolve contradictions in purity assessments (e.g., HPLC vs. elemental analysis)?

- Methodological Answer :

- HPLC-DAD/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times with synthetic standards .

- Elemental Analysis : Discrepancies may arise from hygroscopicity or residual solvents. Pre-dry samples under vacuum (24–48 h) and cross-check with TGA data.

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water mixtures) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity while minimizing synthetic redundancy?

- Methodological Answer :

- Analog Libraries : Prioritize substituents based on computational docking (e.g., methoxy → ethoxy, halogenation) to target specific binding pockets.

- In Silico Screening : Use Molinspiration or SwissADME to predict pharmacokinetic properties (logP, PSA) before synthesis .

- Parallel Synthesis : Employ automated platforms for high-throughput functionalization of the indazolone core, as seen in benzimidazo-triazolone derivatives .

Notes

- For mechanistic studies, combine experimental kinetics with DFT calculations (e.g., Gaussian 16) .

- Contradictions in synthesis protocols (e.g., catalyst choice) should be addressed via controlled comparative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.